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Compound of Interest

Compound Name: 2-Thiophenecarbonitrile

Cat. No.: B031525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Thiophenecarbonitrile (CAS No. 1003-31-2), a key heterocyclic building block in medicinal

chemistry and materials science. The following sections present its Infrared (IR), Nuclear

Magnetic Resonance (NMR), and Mass Spectrometry (MS) data in a structured format, along

with detailed experimental protocols for data acquisition.

Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Thiophenecarbonitrile.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch[1]

2220-2260 Medium C≡N (Nitrile) stretch[2]

1600-1585 & 1500-1400 Medium C=C aromatic ring stretch[1]

900-675 Strong C-H out-of-plane bending[1]

Data obtained from neat liquid sample analysis.
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Table 2: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.7 Doublet of doublets H5

~7.5 Doublet of doublets H3

~7.1 Doublet of doublets H4

Solvent: CDCl₃. The exact chemical shifts and coupling constants can vary slightly depending

on the solvent and spectrometer frequency.[3]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift (δ, ppm) Assignment

~138 C5

~132 C3

~128 C4

~115 C≡N

~110 C2

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).[4][5]

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

109 High [M]⁺ (Molecular Ion)[6]

82 Medium [M-HCN]⁺

64 Low [C₂H₂S]⁺

58 Medium [C₃H₂S]⁺
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Ionization Method: Electron Ionization (EI) at 70 eV.[7] The fragmentation of the molecular ion

is a key characteristic in its mass spectrum.[8][9]

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

[10]

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., diamond or zinc selenide crystal).

Sample Preparation: As 2-Thiophenecarbonitrile is a liquid, no specific sample preparation

is required.[11][12]

Data Acquisition:

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry

completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of 2-Thiophenecarbonitrile directly onto the center of the ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.
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Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:[13][14][15][16][17]

For ¹H NMR, dissolve approximately 5-10 mg of 2-Thiophenecarbonitrile in 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended

to obtain a good signal-to-noise ratio in a reasonable time.

Transfer the solution into a clean, dry 5 mm NMR tube.

Ensure the liquid column height is sufficient to cover the NMR probe's detection area

(typically 4-5 cm).

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum to

single lines for each unique carbon atom.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Perform baseline correction.

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16

ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
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Mass Spectrometry (MS)
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[18]

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron

Ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of 2-Thiophenecarbonitrile in a volatile organic solvent such as

dichloromethane or methanol.

GC Separation:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column (e.g., a non-polar column like DB-5ms).

A temperature program is used to separate the analyte from the solvent and any

impurities. A typical program might start at 60°C and ramp up to 250°C.

MS Data Acquisition:[19]

As 2-Thiophenecarbonitrile elutes from the GC column, it enters the MS ion source.

The molecules are bombarded with electrons (typically at 70 eV) to generate the

molecular ion and fragment ions.

The ions are then separated by the mass analyzer (e.g., a quadrupole) based on their

mass-to-charge (m/z) ratio.

A mass spectrum is recorded, showing the relative abundance of each ion.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 2-Thiophenecarbonitrile.
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Phase 1: Sample Preparation

Phase 2: Data Acquisition

Phase 3: Data Processing & Interpretation

Phase 4: Structural Characterization

2-Thiophenecarbonitrile (Liquid)

Neat Sample for IR Dissolve in CDCl3 for NMR Dilute in Volatile Solvent for GC-MS

FTIR-ATR Spectroscopy 1H & 13C NMR Spectroscopy GC-MS (EI) Analysis

Identify Functional Groups (C≡N, C-H, C=C) Determine Chemical Shifts & Coupling Constants Analyze Molecular Ion & Fragmentation Pattern

Combine all spectroscopic data to confirm the structure of 2-Thiophenecarbonitrile

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Thiophenecarbonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. orgchemboulder.com [orgchemboulder.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b031525?utm_src=pdf-body-img
https://www.benchchem.com/product/b031525?utm_src=pdf-body
https://www.benchchem.com/product/b031525?utm_src=pdf-custom-synthesis
https://orgchemboulder.com/Spectroscopy/irtutor/aromaticsir.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. IR Absorption Table [webspectra.chem.ucla.edu]

3. 2-Thiophenecarbonitrile(1003-31-2) 1H NMR spectrum [chemicalbook.com]

4. 2-Thiophenecarbonitrile(1003-31-2) 13C NMR [m.chemicalbook.com]

5. compoundchem.com [compoundchem.com]

6. 2-Thiophenecarbonitrile | C5H3NS | CID 66087 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. uni-saarland.de [uni-saarland.de]

8. chemguide.co.uk [chemguide.co.uk]

9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

10. agilent.com [agilent.com]

11. 2-チオフェンカルボニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

12. 2-Thiophenecarbonitrile 99 1003-31-2 [sigmaaldrich.com]

13. depts.washington.edu [depts.washington.edu]

14. ocw.mit.edu [ocw.mit.edu]

15. publish.uwo.ca [publish.uwo.ca]

16. organomation.com [organomation.com]

17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

18. resolvemass.ca [resolvemass.ca]

19. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-
Mass Spectroscopy (GC/MS) [bio-protocol.org]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Thiophenecarbonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031525#spectroscopic-data-of-2-
thiophenecarbonitrile-ir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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